molecular formula C8H9N5OS3 B14896471 n-(4-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)thiazol-2-yl)acetamide

n-(4-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)thiazol-2-yl)acetamide

Cat. No.: B14896471
M. Wt: 287.4 g/mol
InChI Key: YPVNWYJSDLMYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(4-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)thiazol-2-yl)acetamide: is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)thiazol-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of n-(4-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the treatment of infections caused by urease-producing bacteria .

Comparison with Similar Compounds

Uniqueness: n-(4-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)thiazol-2-yl)acetamide is unique due to its dual thiadiazole and thiazole rings, which confer distinct biological activities. Its ability to inhibit urease and potential anticancer properties make it a promising candidate for further research and development .

Properties

Molecular Formula

C8H9N5OS3

Molecular Weight

287.4 g/mol

IUPAC Name

N-[4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C8H9N5OS3/c1-4(14)10-7-11-5(2-15-7)3-16-8-13-12-6(9)17-8/h2H,3H2,1H3,(H2,9,12)(H,10,11,14)

InChI Key

YPVNWYJSDLMYCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CSC2=NN=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.